
Spectroscopic Profile of 2-(Thiophen-2-
yl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-(Thiophen-2-yl)morpholine

Cat. No.: B1274246 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the compound 2-(Thiophen-2-yl)morpholine. Due to the limited availability of published,

collated experimental spectra for this specific molecule, this document presents a detailed

analysis based on established spectroscopic principles and data from analogous structures.

The information herein serves as a valuable resource for the characterization and identification

of this compound in a research and development setting.

Chemical Structure
IUPAC Name: 2-(Thiophen-2-yl)morpholine CAS Number: 76175-49-0 Molecular Formula:

C₈H₁₁NOS Molecular Weight: 169.24 g/mol

Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for 2-
(Thiophen-2-yl)morpholine. This data is derived from the known spectral characteristics of

the thiophene and morpholine ring systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.30 dd 1H Thiophene H5

~7.00 dd 1H Thiophene H3

~6.95 dd 1H Thiophene H4

~4.50 dd 1H
Morpholine H2

(methine)

~3.90 m 2H
Morpholine H5

(equatorial & axial)

~3.65 m 2H
Morpholine H3

(equatorial & axial)

~2.90 m 2H
Morpholine H6

(equatorial & axial)

~2.00 br s 1H N-H

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz (assumed)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~145 Thiophene C2

~127 Thiophene C5

~125 Thiophene C3

~124 Thiophene C4

~70 Morpholine C2

~67 Morpholine C5

~50 Morpholine C3

~46 Morpholine C6
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Solvent: CDCl₃, Spectrometer Frequency: 100 MHz (assumed)

Infrared (IR) Spectroscopy
Table 3: Expected Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Medium, Broad N-H Stretch

3100-3000 Medium C-H Stretch (Thiophene)

2950-2850 Medium-Strong C-H Stretch (Morpholine)

~1500 Medium C=C Stretch (Thiophene ring)

~1115 Strong C-O-C Stretch (Morpholine)

~850 Strong
C-H Out-of-plane bend

(Thiophene)

~700 Strong C-S Stretch (Thiophene)

Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Fragmentation

m/z Interpretation

169 [M]⁺ (Molecular Ion)

140 [M - C₂H₅]⁺

110 [M - C₂H₅NO]⁺

83 [C₄H₃S]⁺ (Thienyl cation)

86 [C₄H₈NO]⁺ (Morpholine fragment)

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data.

Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of purified 2-(Thiophen-2-
yl)morpholine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

0.00 ppm).

Data Acquisition:

Acquire a ¹H NMR spectrum to determine the proton chemical shifts, multiplicities, and

integrations.

Acquire a ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.

(Optional) Perform 2D NMR experiments such as COSY and HSQC to confirm proton-

proton and proton-carbon correlations, respectively.

Infrared (IR) Spectroscopy
Sample Preparation:

Thin Film (for liquids/oils): Place a drop of the neat compound between two potassium

bromide (KBr) or sodium chloride (NaCl) plates.

KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and

press into a thin, transparent pellet.

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the

range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr

pellet) should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)
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Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via

a suitable inlet system (e.g., direct infusion or gas chromatography).

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the

mass analyzer.

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic

compound like 2-(Thiophen-2-yl)morpholine.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

Logical Relationships in Spectroscopic Data
Interpretation
The following diagram illustrates the logical connections between the different spectroscopic

techniques and the structural information they provide for 2-(Thiophen-2-yl)morpholine.
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NMR Data IR Data MS Data

Structural Features of 2-(Thiophen-2-yl)morpholine

¹H NMR

Thiophene Ring
(Aromatic Protons, C=C, C-S)

Aromatic signals
(~7.0-7.3 ppm)

Morpholine Ring
(Aliphatic Protons, C-O-C, N-H)

Aliphatic signals
(~2.9-4.5 ppm)

Connectivity of Rings

Coupling constants

¹³C NMR

Aromatic carbons
(~124-145 ppm)

Aliphatic carbons
(~46-70 ppm)

IR Spectrum

C=C stretch (~1500 cm⁻¹)
C-S stretch (~700 cm⁻¹)

N-H stretch (~3300 cm⁻¹)
C-O-C stretch (~1115 cm⁻¹)

Mass Spectrum

Thienyl fragment
(m/z = 83)

Morpholine fragment
(m/z = 86)

Molecular Formula &
Molecular Weight

Molecular Ion Peak
(m/z = 169)

Click to download full resolution via product page

Caption: Interplay of spectroscopic data for structural elucidation.

To cite this document: BenchChem. [Spectroscopic Profile of 2-(Thiophen-2-yl)morpholine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1274246#spectroscopic-data-of-2-thiophen-2-yl-
morpholine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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